6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole
Description
Properties
Molecular Formula |
C14H19N3S |
|---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
2-piperazin-1-yl-6-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3S/c1-10(2)11-3-4-12-13(9-11)18-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3 |
InChI Key |
FKUNPTVIMSJWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Thioureas
The benzothiazole scaffold is commonly constructed via cyclization of thiourea derivatives. For example, 4-isopropyl-2-aminothiophenol serves as a critical intermediate. Treatment with carbon disulfide (CS₂) in alkaline conditions generates a thiourea intermediate, which undergoes acid-catalyzed cyclization to form the benzothiazole ring. Modifications to this method include using Lawesson’s reagent for thioamide formation, followed by cyclization with hydrochloric acid.
Reaction Conditions:
Multi-Component Reactions (MCRs)
The Biginelli reaction, adapted for thiazole synthesis, enables one-pot assembly of the benzothiazole core. A mixture of 4-isopropylbenzaldehyde , thiourea, and ethyl acetoacetate in ethanol with a Lewis acid catalyst (e.g., SrCl₂·6H₂O) yields dihydropyrimidinethione intermediates, which are oxidized to the aromatic benzothiazole.
Optimization:
Regioselective Introduction of the Isopropyl Group
Friedel-Crafts Alkylation
Post-cyclization alkylation introduces the isopropyl group at position 6. 6-Hydroxybenzo[d]thiazole reacts with isopropyl bromide in the presence of AlCl₃ (Lewis acid) under reflux.
Challenges:
Directed Ortho-Metalation (DoM)
A directed metalation strategy uses n-butyllithium (n-BuLi) to deprotonate a directing group (e.g., methoxy) at position 6, followed by quenching with isopropyl iodide. Subsequent removal of the directing group yields the desired product.
Advantages:
Optimization of Reaction Conditions
Acid-Catalyzed Deprotection and Cyclization
Hydrochloric acid (HCl) effectively removes protecting groups (e.g., tetrahydropyranyl) during cyclization steps. For example, deprotection at pH 1–3 minimizes polymerization side reactions.
Critical Factors:
Solvent and Catalyst Screening
Comparative studies show that tetrahydrofuran (THF) outperforms dioxane or ethers in cyclization reactions due to better solubility of intermediates. Catalytic sodium iodide (NaI) in NMP accelerates chloro displacement by piperazine.
Table 1. Solvent Impact on Piperazine Substitution
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 90 | 65 | 95 |
| NMP | 90 | 72 | 98 |
| THF | 60 | 58 | 93 |
Characterization and Purification
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by an isopropyl group and a piperazine moiety attached to a benzothiazole ring. This configuration enhances its solubility and biological activity, making it a candidate for various applications in medicinal chemistry. The thiazole ring contributes to its reactivity due to the presence of sulfur and nitrogen atoms, which can participate in diverse chemical interactions.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole. These compounds have shown efficacy against various bacterial strains, with specific derivatives exhibiting strong activity against pathogens such as Micrococcus luteus and Bacillus spp. . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the thiazole ring can enhance antibacterial potency .
Anticonvulsant Activity
Research has indicated that thiazole derivatives possess anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models. Studies suggest that certain structural features contribute significantly to their anticonvulsant effectiveness, making them potential candidates for further development in treating epilepsy .
Antitumor Activity
The potential anticancer properties of benzothiazole derivatives are also noteworthy. Compounds containing the benzothiazole scaffold have been investigated for their ability to inhibit cancer cell proliferation. For example, thiazole-pyridine hybrids have demonstrated significant anti-breast cancer efficacy compared to standard treatments . This highlights the importance of this compound as a lead compound for developing new anticancer agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring followed by the introduction of the piperazine moiety. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity. The development of novel derivatives through structural modifications continues to be an area of active research, aiming to enhance pharmacological profiles and reduce toxicity .
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In the case of its anti-tubercular activity, the compound interacts with the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall .
Comparison with Similar Compounds
Comparison with Structural Analogues
Scaffold and Substituent Variations
Core Modifications
Key Observations
- The target compound lacks this linker, suggesting tighter binding via direct piperazine attachment.
- Position 6 Substituents : The isopropyl group in the target compound provides steric bulk and lipophilicity, contrasting with unsubstituted (5e, 5h) or polar carboxylic acid (3) derivatives . This may enhance blood-brain barrier penetration for CNS targets like D4R.
Pharmacological Implications
Receptor Affinity and Selectivity
- Computational modeling suggests that removing the propyl linker (as in the target compound) may improve D4R binding by reducing off-target interactions .
- Electron-Donating/Withdrawing Effects : Derivatives with electron-withdrawing groups (e.g., chloro in compound 9b ) exhibit reduced D4R affinity compared to electron-donating groups (e.g., methyl in 9a). The isopropyl group in the target compound, being electron-donating, may stabilize receptor interactions .
Physicochemical Properties
- The isopropyl group in the target compound increases LogP compared to carboxylic acid derivatives (3), favoring membrane permeability but requiring formulation optimization for bioavailability.
Biological Activity
6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole is a compound within the benzothiazole derivatives, notable for its potential biological activities. This compound features an isopropyl group and a piperazine moiety, which contribute to its unique chemical properties and possible therapeutic applications. The thiazole ring in this structure is significant for its reactivity and interaction with various biological targets.
The compound's structure can be described as follows:
- Chemical Formula : C_{13}H_{16}N_{2}S
- Molecular Weight : 236.35 g/mol
The presence of the thiazole ring, which contains sulfur and nitrogen, enhances the compound's reactivity due to the availability of π-electrons. This feature allows it to participate in various biochemical interactions, making it a candidate for further research in pharmacology.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies suggest that benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound demonstrated effective antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent investigations into the anticancer properties of thiazole derivatives have revealed significant cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have been tested against human liver hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cells, showing IC50 values indicating strong inhibitory effects . The mechanism often involves interaction with DNA or inhibition of topoisomerase enzymes, crucial for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies. These studies indicate that modifications to the benzothiazole scaffold can significantly influence potency and selectivity against various biological targets. For instance, the introduction of hydrophobic groups at specific positions has been linked to enhanced antibacterial activity .
Comparison Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Piperazin-1-yl)benzothiazole | Piperazine attached to benzothiazole | Strong antimicrobial activity |
| 6-(4-Chlorophenyl)-2-(piperazin-1-yl)benzo[d]thiazole | Chlorophenyl substitution | Enhanced potency against bacteria |
| Benzothiazole derivatives with alkyl side chains | Various alkyl groups on thiazole | Improved lipophilicity and bioavailability |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 µg/mL against various bacterial strains, demonstrating significant antimicrobial potential .
- Cytotoxicity Assays : In vitro assays using MTT showed that compounds based on the benzothiazole scaffold had IC50 values lower than those of established chemotherapeutic agents like doxorubicin when tested against HepG-2 and MCF-7 cell lines .
- Molecular Docking Studies : Computational studies have suggested that this compound interacts effectively with target proteins involved in cancer progression, providing a biochemical rationale for its observed cytotoxicity .
Q & A
Q. How to address variability in melting points across studies (e.g., 200–202°C vs. 214–215°C)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
